Orthogonal C–I/C–B Reactivity for Sequential Arylation
The intrinsic orthogonal reactivity between the C‑2 iodine and C‑5 bromine substituents is grounded in the ~15 kcal mol⁻¹ difference in bond dissociation energy (C–I ≈ 65 kcal mol⁻¹ vs C–Br ≈ 80 kcal mol⁻¹) [1]. This gap allows Pd‑catalyzed cross‑coupling at the iodide position to proceed selectively under mild conditions (e.g., Suzuki–Miyaura at room temperature to 60 °C) while the bromide remains intact, enabling subsequent coupling at elevated temperature (≥ 80 °C) [2]. Mono‑halogen analogs cannot offer this temporal control.
| Evidence Dimension | Bond dissociation energy (BDE) of aryl C–I vs C–Br |
|---|---|
| Target Compound Data | C‑2 iodide BDE ~65 kcal mol⁻¹; C‑5 bromide BDE ~80 kcal mol⁻¹ |
| Comparator Or Baseline | Mono‑iodo or mono‑bromo 7‑azaindole derivatives (single BDE, no orthogonal window) |
| Quantified Difference | ΔBDE ≈ 15 kcal mol⁻¹ between C–I and C–Br in the same molecule |
| Conditions | Gas‑phase homolytic bond dissociation (standard reference data) |
Why This Matters
This orthogonal reactivity is the fundamental basis for chemo‑selective sequential diversification, directly translating to synthetic efficiency and higher product yields in multi‑step medicinal chemistry campaigns.
- [1] Luo, Y.-R. Comprehensive Handbook of Chemical Bond Energies; CRC Press: Boca Raton, FL, 2007; Chapter 4. View Source
- [2] Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev. 1995, 95 (7), 2457–2483. View Source
